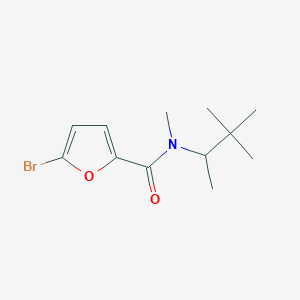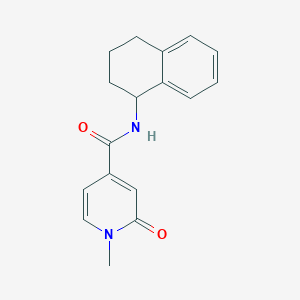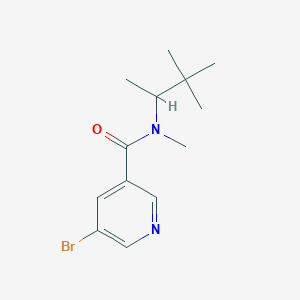
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylfuran-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as DMF, and it has been used in various studies due to its unique properties. DMF has shown promising results in treating various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
The mechanism of action of DMF is not fully understood, but it is believed to work by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant defense, detoxification, and inflammation. DMF has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects. It can increase the production of glutathione, a potent antioxidant that protects cells from oxidative stress. DMF also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, DMF has been shown to induce apoptosis, a process of programmed cell death that is important in the treatment of cancer.
Advantages and Limitations for Lab Experiments
DMF has several advantages for lab experiments. It is readily available and can be synthesized in large quantities with high purity. It is also stable under various conditions, making it suitable for long-term storage. However, DMF has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research of DMF. One area of interest is the development of new DMF derivatives with improved pharmacological properties. Another direction is the investigation of the role of DMF in regulating the gut microbiome, which has been shown to play a crucial role in various diseases. Additionally, DMF could be studied for its potential use in combination with other drugs to enhance their therapeutic effects.
Conclusion:
In conclusion, DMF is a chemical compound that has shown promising results in the treatment of various diseases. Its unique properties have made it a popular subject of scientific research. The synthesis of DMF has been optimized to produce high yields with excellent purity. DMF has been shown to have anti-inflammatory, immunomodulatory, and anti-cancer properties. It works by activating the Nrf2 pathway and inhibiting the activity of NF-κB. DMF has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research of DMF, including the development of new derivatives and investigation of its role in regulating the gut microbiome.
Synthesis Methods
The synthesis of DMF involves several steps, including the reaction of 5-bromo-2-furancarboxylic acid with 3,3-dimethylbutan-2-amine to form 5-bromo-N-(3,3-dimethylbutan-2-yl)-2-furancarboxamide. This intermediate is then reacted with methylamine to form the final product, 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylfuran-2-carboxamide. This synthesis method has been optimized to produce high yields of DMF with excellent purity.
Scientific Research Applications
DMF has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, immunomodulatory, and anti-cancer properties. DMF has been used in the treatment of multiple sclerosis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in treating various types of cancer, including breast, lung, and pancreatic cancer.
properties
IUPAC Name |
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c1-8(12(2,3)4)14(5)11(15)9-6-7-10(13)16-9/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBDUFOZRAYNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494747.png)
![1-[1-(Dimethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7494760.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)

![2-(1-oxophthalazin-2-yl)-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide](/img/structure/B7494794.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)

![3-[(E)-(3-amino-1,2,4-triazol-4-yl)iminomethyl]chromen-4-one](/img/structure/B7494843.png)
